molecular formula C16H24N2O B4675960 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide

2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide

Cat. No. B4675960
M. Wt: 260.37 g/mol
InChI Key: GNKUBJJZLVCPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide, also known as PPAP, is a chemical compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. PPAP is a member of the phenylpropylamine family of compounds, which includes amphetamines and phenylethylamines. Unlike amphetamines, PPAP does not have any significant stimulant effects and is not known to be addictive.

Mechanism of Action

2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide is believed to work by increasing the activity of the dopamine and norepinephrine systems in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide also appears to increase the release of these neurotransmitters from presynaptic neurons.
Biochemical and physiological effects:
In addition to its effects on neurotransmitter systems, 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide has been found to have antioxidant properties and to increase mitochondrial function. It has also been shown to increase glucose uptake in cells, which could have potential implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide has several advantages as a research tool, including its low toxicity and lack of addictive potential. However, it is important to note that 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide has not been extensively studied in humans, and its long-term effects are not well understood.

Future Directions

Future research on 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide could focus on its potential as a treatment for cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). It could also be studied for its potential as a neuroprotective agent in conditions such as Parkinson's disease and traumatic brain injury. Additionally, further research could be conducted to better understand the mechanism of action of 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide and to develop more effective synthesis methods.

Scientific Research Applications

2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide has been studied for its potential as a cognitive enhancer, particularly in the areas of memory and learning. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which are neurotransmitters involved in attention and motivation. 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.

properties

IUPAC Name

2-phenyl-N-(3-piperidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-16(14-15-8-3-1-4-9-15)17-10-7-13-18-11-5-2-6-12-18/h1,3-4,8-9H,2,5-7,10-14H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKUBJJZLVCPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[3-(piperidin-1-yl)propyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.